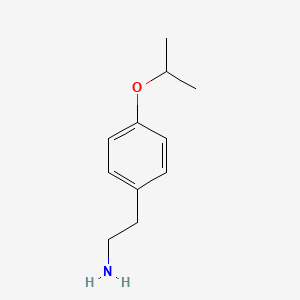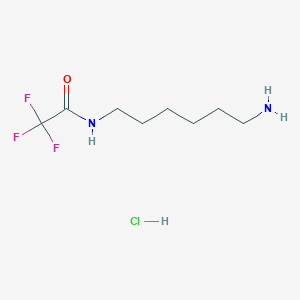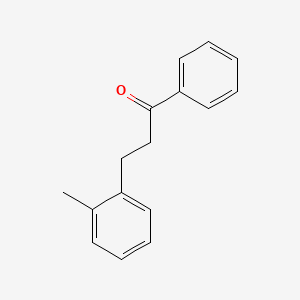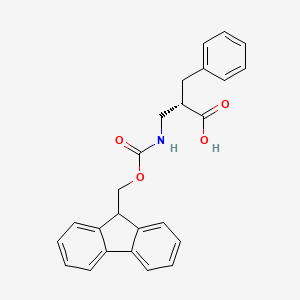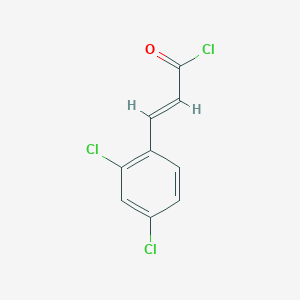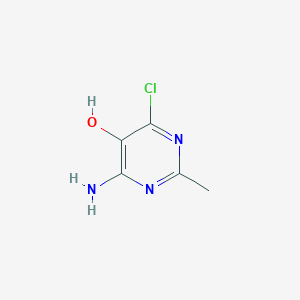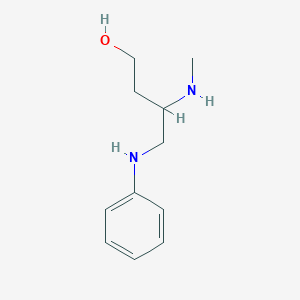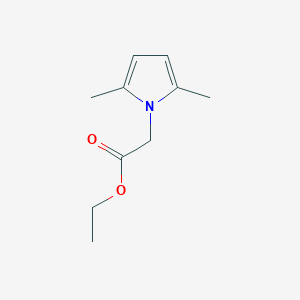
Ethyl 2,5-dimethylpyrrole-1-acetate
概要
科学的研究の応用
Synthesis and Anti-Inflammatory Potential
Ethyl 2,5-dimethylpyrrole-1-acetate plays a crucial role in the synthesis of anti-inflammatory agents. In a study by Ross and Sowell (1987), a series of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives were synthesized, where the condensation of various compounds yielded ethyl 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetate. This compound was then hydrolyzed to produce the corresponding carboxylic acid, leading to the creation of anti-inflammatory agents (Ross & Sowell, 1987).
Dynamic NMR Studies and Atropisomerism
Yavari, Nasiri, and Djahaniani (2005) explored the reaction of ethyl 2-arylamino-2-oxo-acetates with dimethyl acetylendicarboxylate in the presence of triphenylphosphine. This reaction produced dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, and dynamic NMR studies of these compounds revealed a high energy barrier for rotation around the N-aryl single bond, leading to observable atropisomerism (Yavari, Nasiri, & Djahaniani, 2005).
Oxidation Studies
Cirrincione et al. (1987) attempted the preparation of ethyl 3-amino-2,5-dimethylpyrrole-4-carboxylate, resulting in the isolation of 2-hydroxy-2H-pyrroles. Their study provided insight into the oxidation processes of these compounds and contributed to a better understanding of the chemical behavior of similar structures (Cirrincione et al., 1987).
Hydrogen-Bonding Patterns
Senge and Smith (2005) investigated the hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole. Their work, involving compounds like ethyl 4-(2-ethoxycarbonyl-2-hydroxyacryloyl)-3,5-dimethylpyrrole-2-carboxylate, provided valuable insights into the crystal and molecular structures of these compounds, contributing to a deeper understanding of their chemical properties (Senge & Smith, 2005).
Vibrational Contribution Studies in Pharmaceutical Applications
The pharmaceutical significance of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, a related compound, was highlighted by Amalanathan et al. (2015). Through FTIR and FT-Raman analysis, alongside DFT computations, they explored the vibrational contributions of the molecule, revealing insights into its electronic structure and potential pharmaceutical activity (Amalanathan et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10(12)7-11-8(2)5-6-9(11)3/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSGYPGAZRLNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512474 | |
| Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dimethylpyrrole-1-acetate | |
CAS RN |
5044-21-3 | |
| Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one](/img/structure/B1611555.png)

